

Application Notes and Protocols for the Catalytic Dimerization of 2-Hexyne

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Compound of Interest

Compound Name: 2-Hexyne

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Introduction

The catalytic dimerization of alkynes is a potent, atom-economical method for synthesizing valuable conjugated enynes and dienes, which are pivotal structural motifs in numerous natural products and pharmaceuticals. While the dimerization of terminal alkynes is well-documented, the transformation of internal alkynes such as **2-hexyne** presents distinct challenges and opportunities. The primary catalytic pathway for internal alkynes is not linear dimerization but rather a [2+2+2] cyclotrimerization, leading to the formation of substituted benzene derivatives. This application note focuses on the catalytic cyclotrimerization of **2-hexyne** to produce 1,2,3,4,5,6-hexapropylbenzene, a significant transformation for accessing polysubstituted aromatic compounds. Additionally, a protocol for a linear codimerization reaction is presented to illustrate an alternative reactivity pathway.

The cyclotrimerization of **2-hexyne** is efficiently catalyzed by various transition metal complexes, most notably those based on nickel, cobalt, and ruthenium. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the process. These methods provide a direct route to highly substituted aromatic rings, which are challenging to synthesize through traditional electrophilic aromatic substitution methods.

Catalytic [2+2+2] Cyclotrimerization of 2-Hexyne

The [2+2+2] cycloaddition of three molecules of **2-hexyne** results in the formation of 1,2,3,4,5,6-hexapropylbenzene. This reaction is catalyzed by several transition metal systems, each with its own advantages.

Data Presentation: Cyclotrimerization of Internal Alkynes

The following table summarizes representative quantitative data for the catalytic cyclotrimerization of internal alkynes, including conditions analogous to those used for **2-hexyne**.

Catalyst System	Alkyne Substrate	Product	Yield (%)	Reaction Conditions	Reference
Ni(acac) ₂ / IMes·HCl / ⁿ BuMgCl	4-Octyne	1,2,3,4,5,6- Hexabutylbenzene	98	THF, 60 °C, 1 h	[1] [2]
Ni(acac) ₂ / IPr·HCl / ⁿ BuMgCl	Diphenylacetylene	Hexaphenylbenzene	99	THF, 60 °C, 1 h	[1] [2]
CpCo(CO) ₂	3-Hexyne	1,2,3,4,5,6- Hexaethylbenzene	low	Supercritical CO ₂ , complex mixture	[3]
[Cp*RuCl(cod)]	1,6-Diynes	Bicyclic benzene derivatives	Good	Ambient temperature	[4]

Experimental Protocols: Cyclotrimerization of 2-Hexyne

This protocol describes a highly efficient method for the cyclotrimerization of unactivated internal alkynes using a simple nickel catalyst system.

Materials:

- **2-Hexyne**

- Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$)
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride ($\text{IMes}\cdot\text{HCl}$)
- n-Butylmagnesium chloride ($n\text{BuMgCl}$) in THF
- Anhydrous tetrahydrofuran (THF)
- Standard Schlenk line and glassware
- Magnetic stirrer and heating plate

Procedure:

- In a glovebox, add $\text{Ni}(\text{acac})_2$ (5 mol%) and $\text{IMes}\cdot\text{HCl}$ (5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
- Add anhydrous THF to the flask.
- To the resulting suspension, add a solution of $n\text{BuMgCl}$ in THF (10 mol%) dropwise at room temperature.
- Stir the mixture for 10 minutes, during which the color should change, indicating the formation of the active catalyst.
- Add **2-hexyne** (1.0 mmol) to the reaction mixture.
- Seal the flask and heat the reaction mixture to 60 °C.
- Stir the reaction for 1 hour.
- After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl.
- Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1,2,3,4,5,6-hexapropylbenzene.

This protocol utilizes a cobalt carbonyl complex for the cyclotrimerization, which can be performed in a plug flow reactor for scalability.

Materials:

- **2-Hexyne**
- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Anhydrous solvent (e.g., dioxane or toluene)
- Plug flow reactor setup or standard batch reaction glassware
- Magnetic stirrer and heating system

Procedure (Batch Reaction):

- In a glovebox, dissolve $\text{Co}_2(\text{CO})_8$ (5 mol%) in the chosen anhydrous solvent in a Schlenk flask.
- Add **2-hexyne** (1.0 mmol) to the solution.
- Seal the flask and heat the reaction mixture according to the desired conditions (e.g., 80-120 °C).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to obtain 1,2,3,4,5,6-hexapropylbenzene.

This protocol employs a ruthenium catalyst known for its high activity and functional group tolerance in [2+2+2] cycloadditions.

Materials:

- **2-Hexyne**

- [Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II)] ([Cp*RuCl(cod)])
- Anhydrous solvent (e.g., THF or toluene)
- Standard Schlenk line and glassware
- Magnetic stirrer

Procedure:

- In a glovebox, add [Cp*RuCl(cod)] (5-10 mol%) to a dry Schlenk flask.
- Add the anhydrous solvent, followed by **2-hexyne** (1.0 mmol).
- Seal the flask and stir the reaction mixture at ambient temperature.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Linear Codimerization of Ketenes with 2-Hexyne

While direct linear homodimerization of **2-hexyne** is not commonly reported, related linear codimerization reactions can occur. The following protocol describes a rhodium-catalyzed linear codimerization of a ketene with an internal alkyne to form a dienone.^[5]

Data Presentation: Linear Codimerization

Catalyst	Ketene Substrate	Alkyne Substrate	Product	Yield (%)	Reaction Conditions	Reference
RhCl(PPh ₃) ₃	Ethyl phenyl ketene	3-Hexyne	(2Z,5E)-5-Ethyl-3-phenylocta-2,5-dien-4-one	92	Mesitylene, 120 °C, 12 h	[5]

Experimental Protocol: Rhodium-Catalyzed Linear Codimerization[8]

Materials:

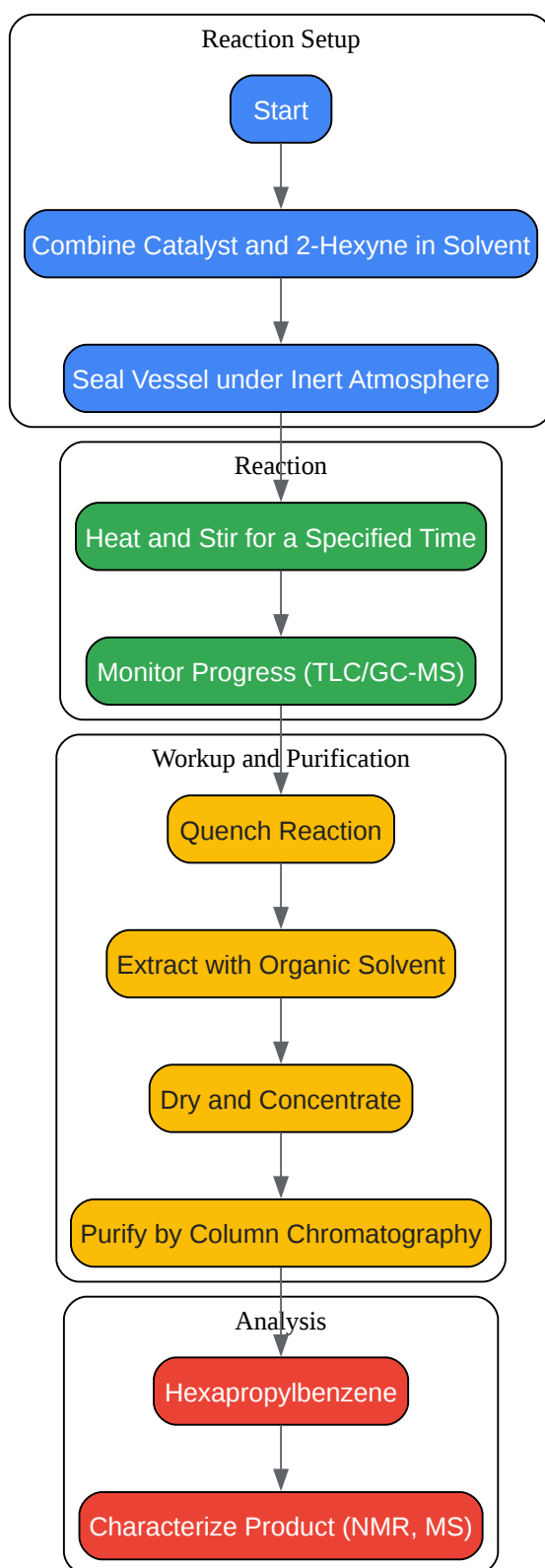
- Alkyl phenyl ketene (e.g., ethyl phenyl ketene)
- **2-Hexyne**
- Tris(triphenylphosphine)rhodium(I) chloride ($\text{RhCl}(\text{PPh}_3)_3$)
- Mesitylene
- Standard reaction glassware with reflux condenser
- Magnetic stirrer and heating plate

Procedure:

- Place a mixture of the alkyl phenyl ketene (1.0 mmol), **2-hexyne** (3.0 mmol), $\text{RhCl}(\text{PPh}_3)_3$ (0.050 mmol), and mesitylene (1.0 mL) in a two-necked 20-mL Pyrex flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
- Heat the reaction mixture to 120 °C and stir for 12 hours.
- After cooling the reaction mixture, analyze the products by GLC.
- Isolate the product by Kugelrohr distillation followed by recycling preparative HPLC.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycles for the cyclotrimerization of **2-hexyne** and the experimental workflow.



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Caption: General experimental workflow for the catalytic cyclotrimerization of **2-hexyne**.



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